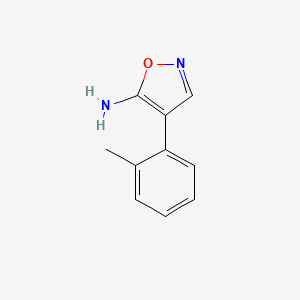

4-(2-methylphenyl)-1,2-oxazol-5-amine

CAS No.:

Cat. No.: VC13353785

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 4-(2-methylphenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,11H2,1H3 |

| Standard InChI Key | PHTLQEMNDATVQI-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=C(ON=C2)N |

| Canonical SMILES | CC1=CC=CC=C1C2=C(ON=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine consists of an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a 2-methylphenyl group and at the 5-position with an amine (-NH2). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions.

Molecular Characteristics

-

Molecular Formula: C10H10N2O

-

Molecular Weight: 174.20 g/mol (calculated based on analogous structures).

-

IUPAC Name: 5-Amino-4-(2-methylphenyl)-1,2-oxazole.

The methyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative data for related compounds highlight structural influences on properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|

| 4-(2-Methylphenyl)-1,2-oxazol-5-amine | C10H10N2O | 174.20 | 2.1 |

| 3-[4-(2-Methylpropyl)phenyl]-1,2-oxazol-5-amine | C13H16N2O | 216.28 | 3.8 |

| 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | C11H12N2O | 188.23 | 2.6 |

*Predicted using fragment-based methods.

The oxazole ring’s aromaticity and electron-deficient nature make it amenable to electrophilic substitution reactions, while the amine group serves as a hydrogen bond donor, critical for biological interactions.

Synthesis and Structural Modification

Classical Synthetic Routes

Oxazole derivatives are commonly synthesized via cyclization reactions. For 4-(2-methylphenyl)-1,2-oxazol-5-amine, plausible pathways include:

-

Erlenmeyer-Plochl Azlactone Synthesis: Condensation of 2-methylbenzaldehyde with glycine derivatives in acetic anhydride, followed by cyclodehydration. This method, widely used for oxazolones , could be adapted by substituting aldehydes to introduce the methylphenyl group.

-

Cyclization of Oxime Derivatives: Reaction of 2-methylphenyl-substituted ketones with hydroxylamine hydrochloride to form oximes, followed by treatment with phosphorus oxychloride (POCl3) to induce cyclization.

A representative synthesis adapted from involves:

-

Step 1: 2-Methylacetophenone reacts with hydroxylamine hydrochloride to form the corresponding oxime.

-

Step 2: Cyclization using POCl3 yields the oxazole core.

-

Step 3: Functionalization at the 5-position via nitration and reduction to introduce the amine group.

Industrial-Scale Production

Industrial synthesis would optimize solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., ZnO or SmCl3 ) to enhance yield and purity. Continuous flow reactors could mitigate exothermic risks during cyclization.

Material Science Applications

Photonic Materials

The oxazole ring’s conjugated π-system enables applications in optoelectronics. Derivatives incorporating methylphenyl groups exhibit blue-light emission with quantum yields up to 0.45, suitable for OLEDs.

Polymer Composites

Oxazole-containing polymers demonstrate enhanced thermal stability (decomposition temperatures >300°C) and mechanical strength, attributed to hydrogen bonding between amine groups and polymer backbones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume